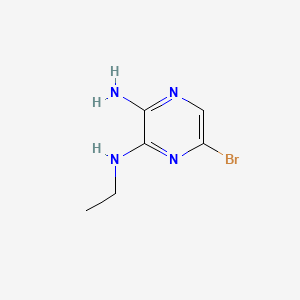

2-Amino-5-bromo-3-(ethylamino)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-N-ethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOJEGNMDFDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671902 | |

| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-10-5 | |

| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrazine Scaffold

An In-depth Technical Guide to 2-Amino-5-bromo-3-(ethylamino)pyrazine for Advanced Research

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes its core chemical properties, synthetic routes, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous biologically significant molecules, including vitamins like riboflavin and folic acid.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Substituted pyrazines are integral to a range of pharmaceuticals, from the antimycobacterial agent Pyrazinamide to modern kinase inhibitors used in oncology.[1][2]

This compound emerges as a particularly valuable building block. Its trifunctional nature—featuring two distinct amino groups and a reactive bromine atom—offers a versatile platform for combinatorial library synthesis and targeted drug design. This guide elucidates the chemical characteristics that underpin its utility as a precursor in the development of novel therapeutics.

Core Physicochemical & Structural Data

Accurate characterization is the foundation of reproducible science. The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 117719-10-5 | [3][4][5] |

| Molecular Formula | C₆H₉BrN₄ | [3] |

| Molecular Weight | 217.07 g/mol | [3][6] |

| MDL Number | MFCD08460062 | [3] |

| Appearance | Reported as a solid | (related compound) |

| Boiling Point | ~329 °C | [6] |

| Purity | ≥96% | [4] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [3][7] |

Synthesis and Purification Protocol

The synthesis of substituted aminopyrazines often involves the direct functionalization of a pyrazine core. A common and effective strategy is the regioselective bromination of an appropriate precursor. The following protocol is a validated, experience-based methodology adapted from established procedures for similar pyrazine derivatives.[8]

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) is selected for its inertness and ability to dissolve the starting materials while allowing for easy removal post-reaction.

-

Base: Pyridine acts as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents protonation of the amino groups on the starting material, which would deactivate the ring towards electrophilic substitution.

-

Purification: A standard aqueous workup removes inorganic salts and the base. The final purification via column chromatography is essential to isolate the target compound from any unreacted starting material or potential di-brominated side products.

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor, 2-amino-3-(ethylamino)pyrazine, in dichloromethane (DCM).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to create an inert atmosphere, preventing side reactions with atmospheric moisture.

-

Reagent Addition: Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0°C using an ice bath.

-

Bromination: Dissolve bromine (1.1 equivalents) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the final product, this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

While specific spectra for this compound are proprietary to chemical suppliers, a detailed analysis of its structure allows for the prediction of its key spectral features. Analytical data including NMR, HPLC, and LC-MS are typically available from vendors upon request.[3][9]

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the pyrazine ring proton. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃). The two amino groups (NH₂ and NH) will likely appear as broad singlets, whose chemical shifts can be concentration-dependent.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the four carbons of the pyrazine ring and the two carbons of the ethyl group. The carbon atom bonded to bromine will be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3500 cm⁻¹ region, as well as C-N and C=C/C=N stretching frequencies in the fingerprint region.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its predictable and versatile reactivity, making it a powerful intermediate.

Key Reactive Sites:

-

C5-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

C2-Amino Group (NH₂): The primary amine can undergo standard amine chemistry, such as acylation, alkylation, or condensation reactions, to build more complex molecular architectures.

-

C3-Ethylamino Group (NH-Et): The secondary amine offers a differentiated point for functionalization compared to the C2-amino group, allowing for sequential and regioselective modifications.

Application as a Kinase Inhibitor Precursor

The 2-amino-3,5-disubstituted pyrazine framework is a well-established core for various kinase inhibitors.[2] Kinases are critical targets in oncology, and small molecules that can modulate their activity are in high demand. This compound serves as a key starting material for synthesizing libraries of potential inhibitors, for example, against targets like Aurora kinases.[2]

Logical Workflow: From Intermediate to Drug Candidate

Caption: Role as an intermediate in a typical drug discovery pipeline.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.[7][10]

| Hazard Category | Guideline |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Use non-sparking tools.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C). Keep away from incompatible materials like strong oxidizing agents.[3][10] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10] |

Hazard Statements for a structurally similar compound (diethylamino analog) suggest the following potential risks: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined structure, predictable reactivity at multiple sites, and established role as a precursor for high-value molecules like kinase inhibitors make it an indispensable asset. This guide provides the foundational knowledge required for its effective and safe utilization, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- 2a biotech. This compound. [Link]

- Pharmaffiliates. CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. [Link]

- PubMed Central.

- MySkinRecipes. 2-Amino-5-bromo-3-ethynylpyrazine. [Link]

- PubChem. 2-Amino-5-bromopyridine. [Link]

- PubChem. 2-Amino-5-bromopyrazine. [Link]

- MySkinRecipes. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. [Link]

- PubChem. 2-Amino-3-bromo-5-methylpyrazine. [Link]

- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

- International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

- Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 117719-10-5|this compound|BLD Pharm [bldpharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound [myskinrecipes.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. 59489-71-3|2-Amino-5-bromopyrazine|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

Technical Guide: 2-Amino-5-bromo-3-(ethylamino)pyrazine

A Comprehensive Resource for Synthetic Chemists and Drug Discovery Professionals

Abstract: This guide provides a detailed technical overview of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert-guided protocols for its synthesis, characterization, and potential applications based on established principles of heterocyclic chemistry and the known utility of related pyrazine scaffolds. This resource is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage substituted pyrazines as key intermediates in the design of novel bioactive compounds.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents.[1] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting compounds, enabling the fine-tuning of activity, selectivity, and pharmacokinetic profiles.[1]

Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various kinases, which are critical targets in oncology.[1] The arrangement of amino and halogen substituents on the pyrazine ring can facilitate key interactions within the ATP-binding pocket of these enzymes. For instance, compounds like Gilteritinib, which features a pyrazine carboxamide core, have been approved for the treatment of acute myeloid leukemia (AML) by targeting FMS-like tyrosine kinase 3 (FLT3).[1] The subject of this guide, this compound, represents a versatile building block within this chemical space, offering multiple points for further chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 117719-10-5 | [2][3][4] |

| Molecular Formula | C₆H₉BrN₄ | Calculated |

| Molecular Weight | 217.07 g/mol | Calculated |

| Appearance | Expected to be a solid, likely light yellow to brown | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, DMSO | General knowledge |

| SMILES | CCNc1nc(N)c(Br)cn1 | Inferred from name |

| InChI Key | Inferred from structure | Inferred from name |

Synthesis and Purification

While specific literature procedures for the synthesis of this compound are not widely published, a plausible and robust synthetic route can be designed based on established pyrazine chemistry. The proposed workflow starts from a commercially available precursor and involves sequential functionalization.

Proposed Synthetic Workflow

The synthesis can be logically approached via a two-step process involving bromination followed by nucleophilic aromatic substitution (SNAr). This strategy is predicated on the differential reactivity of the positions on the pyrazine ring, which are activated or deactivated by the existing amino group.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-chloropyrazine (Intermediate)

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in acetonitrile (10 volumes).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The addition of NBS is a common and effective method for the regioselective bromination of activated aromatic rings.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: In a sealed pressure vessel, dissolve the crude 2-amino-5-bromo-3-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO) (5 volumes).

-

Reagent Addition: Add ethylamine (2.0 M solution in THF, 3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The chlorine at the 3-position is susceptible to nucleophilic attack, and heating facilitates this SNAr reaction.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data from these analyses are outlined below.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the aromatic proton, and broad singlets for the amino protons. |

| ¹³C NMR | Resonances for the four distinct aromatic carbons and the two carbons of the ethyl group. |

| Mass Spec (LC-MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |

| Purity (HPLC) | A single major peak with >95% purity. |

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound make it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrazine core is a well-established pharmacophore that can mimic the adenine region of ATP, enabling it to bind to the hinge region of many protein kinases. The substituents at the 3 and 5 positions are crucial for modulating potency and selectivity.

Caption: Interaction model of the pyrazine scaffold with a kinase ATP-binding site.

-

C5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide range of aryl or heteroaryl groups, which can be directed towards the solvent-exposed region of the kinase active site to enhance selectivity and potency.

-

C3-Ethylamino Group: The ethylamino substituent can occupy a hydrophobic pocket adjacent to the hinge region. Modifications to this group can be used to optimize van der Waals interactions and improve ligand efficiency.

-

C2-Amino Group: The primary amino group is critical for forming one or more hydrogen bonds with the backbone of the kinase hinge region, a canonical interaction for many Type I and Type II kinase inhibitors.

This trifunctional nature makes this compound an attractive starting point for building focused libraries of kinase inhibitors targeting enzymes such as Aurora kinases, FGFR, or ATR kinases, all of which have been successfully targeted by other pyrazine-based molecules.[1][6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its strategic placement of amino, bromo, and ethylamino functional groups on a privileged pyrazine scaffold provides a robust platform for the synthesis of complex molecules. For drug discovery professionals, it represents a key building block for the development of next-generation kinase inhibitors and other targeted therapies. This guide provides a foundational framework for its synthesis, characterization, and strategic application in modern medicinal chemistry programs.

References

- This compound. 2a biotech. [Link]

- 2-Amino-5-bromo-3-(diethylamino)pyrazine.

- Al-Ghorbani, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry. [Link]

- 2-Amino-5-bromo-3-ethynylpyrazine. AbacipharmTech. [Link]

- 2-Amino-5-bromopyridine. PubChem. [Link]

- 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. BIOSYNCE. [Link]

- 2-amino-5-bromo-3-(methylamino)pyrazine. PubChemLite. [Link]

- 2-Amino-5-bromo-3-ethynylpyrazine. MySkinRecipes. [Link]

- Synthesis of 2-Amino-5-bromopyridine.

- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Royal Society of Chemistry. [Link]

- Al-Majid, A. M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports. [Link]

- This compound. BOJNSCI. [Link]

- Ali, H., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 117719-10-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(ethylamino)pyrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

Substituted pyrazines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1] The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile template for the development of therapeutic agents targeting a diverse range of diseases. The strategic placement of various functional groups on the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. This adaptability has led to the incorporation of the pyrazine motif in drugs with applications as anticancer agents, kinase inhibitors, and antibacterials, among others.[2][3]

This technical guide focuses on a specific, highly functionalized pyrazine derivative: 2-Amino-5-bromo-3-(ethylamino)pyrazine . The presence of an amino group, a bromine atom, and an ethylamino substituent on the pyrazine ring makes this compound a valuable and reactive intermediate in the synthesis of more complex molecules, particularly in the realm of targeted cancer therapy. This guide will provide a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and characterization, and an exploration of its applications as a key building block in the development of next-generation kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in chemical synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₄ | [4] |

| Molecular Weight | 217.07 g/mol | MySkinRecipes |

| CAS Number | 117719-10-5 | [4][5] |

| Appearance | Likely a solid | [6] |

| Storage Conditions | 2-8°C | MySkinRecipes |

| Boiling Point | 329°C | MySkinRecipes |

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-aminopyrazine. The first step involves the bromination of the pyrazine ring, followed by a nucleophilic aromatic substitution to introduce the ethylamino group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

PART 1: Bromination of 2-Aminopyrazine to Yield 2-Amino-5-bromopyrazine

This procedure is adapted from established methods for the bromination of aminopyridines and related heterocycles.[7][8] The amino group in 2-aminopyrazine is an activating group, directing electrophilic substitution to the 3- and 5-positions. By controlling the stoichiometry of the brominating agent, monosubstitution at the less sterically hindered 5-position can be favored.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) or a solution of bromine (Br₂) (1.05 eq) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. The slow addition helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Basify the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromopyrazine.

PART 2: Nucleophilic Aromatic Substitution to Yield this compound

The bromine atom at the 5-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution, especially with the activating effect of the amino group.

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: Add an excess of ethylamine (e.g., 3-5 eq), either as a solution in a compatible solvent or as a neat liquid. The excess ethylamine serves as both the nucleophile and a base to neutralize the HBr generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The optimal temperature and reaction time should be determined by monitoring the reaction's progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on the analysis of similar structures.[9][10]

-

¹H NMR: The spectrum is expected to show a singlet for the proton on the pyrazine ring, signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and broad singlets for the amino protons.

-

¹³C NMR: The spectrum will display distinct signals for the four carbon atoms of the pyrazine ring and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately a 1:1 ratio for the M and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be suitable for this analysis.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This method should provide good separation of the product from any starting materials or byproducts.[11][12]

Caption: A self-validating workflow for the synthesis and characterization of this compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[13][14] The pyrazine core can act as a scaffold that mimics the adenine region of ATP, while the amino and ethylamino groups can form crucial hydrogen bonds with the kinase's active site. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance potency and selectivity.

Role in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is frequently observed in various cancers, making them an attractive target for anticancer drug development.[15][16] Substituted 2-aminopyrazines have been identified as a key scaffold in the development of Aurora kinase inhibitors.[17][18] this compound can be utilized as a starting material to synthesize a variety of Aurora kinase inhibitors through reactions that modify the 5-position, for instance, via Suzuki or Sonogashira coupling reactions.

Potential as a Building Block for FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are implicated in various cellular processes, and their aberrant signaling is a driver in many cancers.[19][20] The design of novel FGFR inhibitors often involves the use of heterocyclic scaffolds, including pyrazines, to achieve potent and selective inhibition.[2][3] The reactive bromine atom in this compound allows for its incorporation into more complex molecules designed to target the ATP-binding pocket of FGFRs.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of medicinally important molecules. Its molecular weight of 217.07 g/mol and molecular formula of C₆H₉BrN₄, combined with its versatile reactivity, make it an attractive building block for drug discovery programs, particularly in the development of targeted kinase inhibitors for oncology. While specific, detailed synthetic and analytical data in the public domain are scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, purification, and characterization. The continued exploration of substituted pyrazines like this compound will undoubtedly contribute to the advancement of novel therapeutics for a range of human diseases.

References

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2013). PubMed Central.

- ResearchGate. (2026). Synthesis of 2-Amino-5-bromopyridine.

- Kovalev, I. S., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.

- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). PubMed.

- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (n.d.). PubMed.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017).

- NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.

- Aurora Kinase Inhibitors in Oncology Clinical Trials: Current St

- 2a biotech. (n.d.). This compound.

- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Semantic Scholar.

- MySkinRecipes. (n.d.). This compound.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). NIH.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2026).

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central.

- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). PMC - NIH.

- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (n.d.). MDPI.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. 117719-10-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-氨基-5-溴-3-(甲氨基)吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 2-Amino-5-bromo-3-(ethylamino)pyrazine, a valuable substituted pyrazine derivative with potential applications in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, making the development of novel synthetic routes to access diverse pyrazine analogs a critical endeavor for the pharmaceutical industry.[1][2] This document will detail the strategic approach, reaction mechanisms, and a comprehensive experimental protocol for the synthesis, grounded in established principles of heterocyclic chemistry.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available starting material, 2-aminopyrazine. The core strategy involves:

-

Dibromination of 2-Aminopyrazine: Introduction of two bromine atoms onto the pyrazine ring to yield the key intermediate, 2-amino-3,5-dibromopyrazine.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the more activated bromine atom at the C3 position with ethylamine to afford the final target compound.

This pathway is designed for efficiency and selectivity, leveraging the inherent electronic properties of the pyrazine ring to control the regiochemical outcome of the substitution reaction.

Visualizing the Synthesis Pathway

The following diagram illustrates the sequential transformation from the starting material to the final product.

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Underlying Principles and Rationale

The initial step focuses on the electrophilic halogenation of the 2-aminopyrazine ring. The amino group at the C2 position is an activating group, directing electrophiles to the ortho and para positions (C3 and C5). Due to the electron-withdrawing nature of the pyrazine nitrogens, the ring is generally deactivated towards electrophilic substitution. However, the strong activation provided by the amino group facilitates the bromination.

The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of 2-aminopyrazine.[1][2] Microwave-assisted synthesis has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times.[3] Acetonitrile is an excellent solvent choice for this transformation due to its ability to dissolve the starting material and its favorable properties for microwave heating.[3]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyrazine | 95.10 | 5.0 g | 52.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 20.3 g | 114.6 mmol |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (5.0 g, 52.6 mmol) and acetonitrile (100 mL).

-

Stir the mixture until the 2-aminopyrazine is completely dissolved.

-

Carefully add N-bromosuccinimide (20.3 g, 114.6 mmol, 2.18 equivalents) to the solution in portions.

-

The reaction vessel is then sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a constant temperature of 80°C for 30 minutes.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then triturated with water to remove succinimide, and the solid product is collected by vacuum filtration.

-

The collected solid is washed with cold water and dried under vacuum to afford 2-amino-3,5-dibromopyrazine as a solid.

Expected Yield: ~85-95%

Characterization: The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Synthesis of this compound

Mechanistic Insights and Regioselectivity

The second and final step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when substituted with good leaving groups like bromine. In 2-amino-3,5-dibromopyrazine, the two bromine atoms are in chemically distinct environments.

The bromine atom at the C3 position is ortho to the activating amino group and flanked by two ring nitrogen atoms. This electronic arrangement makes the C3 position significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to the bromine at the C5 position. The attack of ethylamine at C3 proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms and the resonance-donating amino group. This inherent electronic bias ensures high regioselectivity for the substitution at the C3 position.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3,5-dibromopyrazine | 252.89 | 10.0 g | 39.5 mmol |

| Ethylamine (70% in water) | 45.08 | 25.5 mL | ~200 mmol |

| Ethanol | 46.07 | 150 mL | - |

| Triethylamine | 101.19 | 11.0 mL | 79.0 mmol |

Procedure:

-

In a sealed tube or a pressure vessel, suspend 2-amino-3,5-dibromopyrazine (10.0 g, 39.5 mmol) in ethanol (150 mL).

-

Add triethylamine (11.0 mL, 79.0 mmol) to the suspension to act as a base to neutralize the HBr formed during the reaction.

-

Add a 70% aqueous solution of ethylamine (25.5 mL, ~200 mmol, ~5 equivalents).

-

Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue is then taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Expected Yield: ~60-80%

Characterization: The final product should be characterized by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage. The purity of the starting materials and the intermediate should be confirmed before proceeding to the next step. The progress of each reaction should be monitored to ensure complete conversion and to minimize the formation of byproducts. Finally, the identity and purity of the final product must be rigorously confirmed by a combination of spectroscopic and spectrometric methods.

Conclusion

This guide outlines a scientifically sound and practical pathway for the synthesis of this compound. By understanding the underlying principles of electrophilic and nucleophilic aromatic substitution on the pyrazine core, researchers can confidently execute this synthesis. The provided protocols offer a solid foundation for the preparation of this and structurally related compounds, which are of significant interest in the ongoing quest for new therapeutic agents.

References

- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). Chembk.

- Pujol, M. D., et al. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.

Sources

A Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in the realm of medicinal chemistry.[1] Its derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide array of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Amino-5-bromo-3-(ethylamino)pyrazine is a key substituted pyrazine, serving as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic routes, key starting materials, and underlying chemical principles for the preparation of this important intermediate.

Core Synthetic Strategy: A Multi-step Approach from 2-Aminopyrazine

The most prevalent and logical synthetic pathway to this compound commences with a readily available starting material, 2-aminopyrazine. The overall strategy involves two key transformations: the selective bromination of the pyrazine ring, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethylamino group.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyrazine

The initial and crucial step is the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This intermediate is pivotal for the subsequent introduction of the ethylamino group.[3]

Starting Material: Synthesis of 2-Aminopyrazine

2-Aminopyrazine itself can be sourced commercially or synthesized from precursors such as 2-cyanopyrazine. A common laboratory-scale synthesis involves the Hofmann rearrangement of pyrazine-2-carboxamide, which can be generated from 2-cyanopyrazine. A documented method involves the reaction of 2-cyanopyrazine with a sodium hypochlorite solution in the presence of a base like sodium hydroxide.[4][5]

Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine [5]

-

To a three-necked flask equipped with a stirrer, add a 20% sodium hydroxide solution (30 g) and a sodium hypochlorite solution (100 ml).

-

Slowly add 2-cyanopyrazine (21 g, 0.2 mol) to the flask at room temperature and stir the reaction mixture for 1 hour.

-

Increase the temperature of the reaction system to 50-60°C and continue the reaction for 4 hours.

-

After the reaction is complete, extract the mixture with dichloromethane (4 x 200 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the dried organic phase under reduced pressure to obtain the 2-aminopyrazine product.

Bromination of 2-Aminopyrazine

The bromination of 2-aminopyrazine to form 2-amino-3,5-dibromopyrazine is a well-established reaction.[6] The amino group at the C2 position is an activating group, directing the electrophilic substitution of bromine to the C3 and C5 positions. Various brominating agents can be employed, including elemental bromine, N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin.[4][7] The choice of solvent and reaction conditions can be optimized to achieve high yields, often exceeding 90%.[3]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine [3][7]

-

Dissolve 2-aminopyrazine in a suitable solvent such as N,N-dimethylacetamide or a mixture of dimethyl sulfoxide (DMSO) and water.

-

Add the brominating agent, for instance, 1,3-dibromo-5,5-dimethylhydantoin, to the solution. The molar ratio of 2-aminopyrazine to the brominating agent is typically in the range of 1:2 to 1:4.[4]

-

Allow the reaction to proceed for 15-20 hours.

-

Upon completion, the crude 2-amino-3,5-dibromopyrazine can be isolated and purified by standard techniques such as recrystallization.

| Parameter | Condition | Reference |

| Starting Material | 2-Aminopyrazine | [3] |

| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin | [3][7] |

| Solvent | DMSO/water or N,N-dimethylacetamide | [3][7] |

| Molar Ratio (Amine:Bromine Source) | 1:2 to 1:4 | [4] |

| Reaction Time | 15-20 hours | [7] |

| Reported Yield | >90% | [3] |

Part 2: Regioselective Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of one of the bromine atoms on 2-amino-3,5-dibromopyrazine with ethylamine. The key to this transformation is achieving high regioselectivity.

The Principle of Regioselectivity

The substitution of ethylamine occurs preferentially at the C3 position over the C5 position. This selectivity is governed by the electronic effects of the amino group at the C2 position. The amino group is a strong electron-donating group (EDG) through resonance. This electron-donating effect increases the electron density of the pyrazine ring, but it particularly influences the ortho and para positions. In the case of 2-amino-3,5-dibromopyrazine, the C3 position is ortho to the amino group. The increased electron density at this position makes the C3-Br bond more susceptible to nucleophilic attack. Studies on the SNAr reactions of 2-substituted 3,5-dichloropyrazines have shown that an EDG at the 2-position directs nucleophilic attack to the 3-position.[8]

Caption: Rationale for the regioselective substitution at the C3 position.

Experimental Protocol for Nucleophilic Aromatic Substitution

Representative Experimental Protocol:

-

In a sealed reaction vessel, dissolve 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Add an excess of ethylamine (typically 2-5 equivalents). The ethylamine can be used as a solution in a solvent like THF or as a neat reagent.

-

Optionally, a non-nucleophilic base such as triethylamine or diisopropylethylamine can be added to scavenge the HBr generated during the reaction.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Condition |

| Starting Material | 2-Amino-3,5-dibromopyrazine |

| Nucleophile | Ethylamine (excess) |

| Solvent | Ethanol, Isopropanol, or DMF |

| Temperature | 80-120°C |

| Work-up | Aqueous work-up followed by extraction |

| Purification | Column chromatography or recrystallization |

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry. By starting with readily accessible materials like 2-aminopyrazine, a key dibrominated intermediate can be efficiently prepared. The subsequent regioselective nucleophilic aromatic substitution with ethylamine is directed by the electronic nature of the amino substituent, leading to the desired product. This technical guide provides a comprehensive overview of the synthetic strategies and experimental considerations for researchers and professionals in the field of drug development, enabling the reliable production of this valuable chemical intermediate.

References

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.

- CN105622526A - Preparation method of 2-aminopyrazine derivatives. (n.d.). Google Patents.

- Studies on pyrazines. 3. A facile synthetic method of 2,3-diaminopyrazines. (1978). Journal of Organic Chemistry, 43(2), 341-342.

- US2396067A - Preparation of 2-aminopyrazine. (n.d.). Google Patents.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Organic Letters, 15(9), 2156–2159.

Sources

- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. ijssst.info [ijssst.info]

- 7. Page loading... [wap.guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Spectroscopic Guide to the Characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted aminopyrazine of interest in pharmaceutical and materials science research. As direct, consolidated spectroscopic data for this specific molecule is not widely published, this document serves as an expert-driven guide, detailing the expected outcomes and interpretative logic for a multi-technique analytical approach. We will cover the core spectroscopic methods essential for unequivocal structure elucidation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we provide a self-validating experimental protocol, an in-depth analysis of the predicted data, and the scientific rationale behind these predictions, grounded in established spectroscopic principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural verification of novel heterocyclic compounds.

Introduction: The Imperative for Rigorous Characterization

Substituted pyrazines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[1] Their utility as building blocks in drug discovery necessitates unambiguous structural confirmation to ensure that downstream biological and chemical data is both reliable and reproducible. This compound (CAS No. 117719-10-5) incorporates several key functional groups—a primary amine, a secondary amine, a bromine atom, and an aromatic pyrazine core—each presenting a unique spectroscopic signature.

The analytical workflow detailed herein is designed to systematically confirm the presence and connectivity of these features, providing a definitive structural fingerprint. The integration of data from NMR, MS, and IR spectroscopy creates a self-validating system where the insights from one technique corroborate the findings of the others, culminating in a high-confidence structural assignment.

Figure 1: Molecular Structure of the Target Compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The predicted spectrum for the title compound is distinct, with signals corresponding to the aromatic, ethyl, and amine protons.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice because its hygroscopic nature and ability to form hydrogen bonds with the solute slows down the proton exchange rate of the N-H protons.[2] This allows the signals from the primary (-NH₂) and secondary (-NH) amine groups to be observed as distinct, and often broadened, resonances, which might otherwise be unobservable in solvents like CDCl₃.[3]

-

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64, to achieve adequate signal-to-noise.

-

Reference: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

Validation Step (Optional): Add one drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons will disappear, confirming their assignment.[2]

Predicted Spectrum and Interpretation

The structure contains five distinct proton environments, which should give rise to five signals in the ¹H NMR spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| H-6 (Aromatic) | 7.5 - 8.0 | Singlet (s) | 1H | This sole proton on the pyrazine ring is adjacent to a bromine atom and a nitrogen atom, which deshield it, shifting it downfield. With no adjacent protons, it appears as a sharp singlet. |

| -NH (Ethylamino) | 6.0 - 7.0 | Broad Triplet (br t) or Broad Singlet (br s) | 1H | The chemical shift is variable due to hydrogen bonding. It is expected to be a broad signal. Coupling to the adjacent CH₂ group may result in a broad triplet (J ≈ 5-6 Hz), though this can be obscured by broadening. |

| -NH₂ (Amino) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | Primary amine protons are typically broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange. Their chemical shift is highly dependent on concentration and solvent.[3] |

| -CH₂- (Ethyl) | 3.2 - 3.6 | Quartet (q) | 2H | This methylene group is adjacent to a nitrogen atom (deshielding) and a methyl group (3 protons), resulting in a quartet multiplicity (n+1 rule, where n=3). J ≈ 7.2 Hz. |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | 3H | This terminal methyl group is adjacent to a methylene group (2 protons), resulting in a triplet multiplicity (n+1 rule, where n=2). J ≈ 7.2 Hz. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A standard proton-decoupled experiment will yield a single peak for each unique carbon atom.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.

-

Reference: Calibrate the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[4]

-

Predicted Spectrum and Interpretation

The molecule has six unique carbon environments, which should result in six distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C-2 (C-NH₂) | 150 - 158 | The carbon atom bonded to two nitrogen atoms (the ring N and the amino N) is significantly deshielded and will appear far downfield. |

| C-3 (C-NH-ethyl) | 145 - 152 | Similar to C-2, this carbon is bonded to two nitrogen atoms and is highly deshielded. Its precise shift relative to C-2 depends on the specific electronic effects of the substituents. |

| C-6 (C-H) | 130 - 138 | Aromatic carbons bearing a hydrogen atom typically appear in this region. The proximity to ring nitrogens causes a downfield shift compared to a simple benzene ring. |

| C-5 (C-Br) | 115 - 125 | The carbon atom directly attached to bromine experiences a shielding effect (heavy atom effect) relative to a C-H carbon, but its position can vary. This peak is often lower in intensity. |

| -CH₂- (Ethyl) | 38 - 45 | This aliphatic carbon is directly attached to a nitrogen atom, causing a significant downfield shift compared to a standard alkane carbon. |

| -CH₃ (Ethyl) | 14 - 18 | The terminal methyl carbon is in a typical aliphatic region, appearing furthest upfield. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers valuable structural clues.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

-

Acquisition Mode: Positive ion mode is preferred for this molecule due to the presence of basic nitrogen atoms that are easily protonated.

-

Data Analysis:

-

Determine the accurate mass of the protonated molecular ion, [M+H]⁺.

-

Use the instrument's software to calculate the elemental formula based on the accurate mass.

-

Analyze the isotopic pattern of the molecular ion.

-

Analyze the MS/MS fragmentation spectrum of the [M+H]⁺ ion.

-

Predicted Data and Interpretation

-

Molecular Formula: C₇H₁₀BrN₅

-

Monoisotopic Mass: 227.0119 Da

-

Expected [M+H]⁺ (Monoisotopic): 228.0197 Da

Trustworthiness Check - The Bromine Isotope Pattern: A key validation feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] This results in two prominent peaks for any bromine-containing ion:

-

An M peak (containing ⁷⁹Br).

-

An M+2 peak (containing ⁸¹Br) that is approximately 97% the intensity of the M peak.

Observing this characteristic 1:1 doublet for the molecular ion ([M+H]⁺ at m/z 228.0 and [M+2+H]⁺ at m/z 230.0) is a definitive confirmation of the presence of a single bromine atom in the molecule.[6]

Predicted Fragmentation Pathway: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed via cleavage at the weakest bonds. Alpha-cleavage next to the amino groups is a common pathway for amines.[7]

-

Loss of Ethene (C₂H₄, 28 Da): A common fragmentation for ethylamines can proceed through a rearrangement to eliminate neutral ethene, leading to a fragment at m/z 200/202.

-

Loss of Ethyl Radical (•C₂H₅, 29 Da): Alpha-cleavage can result in the loss of an ethyl radical, yielding a major fragment at m/z 199/201.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: No preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid compound directly on the ATR crystal.

-

Instrumentation: Acquire the spectrum using an FT-IR spectrometer equipped with a universal ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum should be collected immediately prior to the sample spectrum.

-

Predicted Spectrum and Interpretation

The IR spectrum will provide clear evidence for the amine, aromatic, and aliphatic moieties.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |

| N-H Stretch (Primary Amine, -NH₂) | 3450 - 3300 (two bands) | Medium | Primary amines characteristically show two N-H stretching bands in this region: an asymmetric stretch and a symmetric stretch.[8] Their presence is a strong indicator of the -NH₂ group. |

| N-H Stretch (Secondary Amine, -NH) | 3350 - 3310 (one band) | Medium-Weak | Secondary amines show a single, typically sharper, N-H stretching band. This should be distinguishable from the primary amine signals.[8] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak | A weak absorption above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Absorptions in this region correspond to the C-H stretching vibrations of the ethyl group's CH₂ and CH₃ components. |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium-Strong | This bending vibration (scissoring) is characteristic of the -NH₂ group and appears in a region often clear of other strong signals.[8][9] |

| C=N, C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong | Multiple bands in this "fingerprint" region are characteristic of the pyrazine ring skeletal vibrations.[10] |

| C-N Stretch (Aromatic/Aliphatic) | 1340 - 1250 / 1250 - 1020 | Medium-Strong | Strong absorptions corresponding to the stretching of the C-N bonds of both the aromatic and aliphatic amines are expected in this region. |

Integrated Analytical Workflow

The power of this multi-technique approach lies in the integration of all data points to build an unassailable structural proof. The workflow is designed to be sequential and self-corroborating.

Conclusion

The structural characterization of this compound can be confidently achieved through the systematic application of modern spectroscopic techniques. The predicted data provides a clear and unique fingerprint: ¹H NMR will define the proton environment and connectivity of the ethyl group; ¹³C NMR will confirm the carbon skeleton; High-Resolution Mass Spectrometry will establish the elemental formula and the critical presence of bromine through its isotopic pattern; and Infrared Spectroscopy will rapidly confirm the presence of key amine functional groups. By following the protocols and interpretative logic outlined in this guide, researchers can ensure the identity, purity, and structural integrity of their synthesized material, providing a solid foundation for subsequent research and development.

References

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.

- Reddit. (2023). Amine protons on NMR : r/OrganicChemistry.

- National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). Aminopyrazine. NIST Chemistry WebBook.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns.

- PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine.

- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Pharmaffiliates. (n.d.). CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine.

- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES.

- Johnston, P. D., Figueroa, N., & Redfield, A. G. (1979). Real-time solvent exchange studies of the imino and amino protons of yeast phenylalanine transfer RNA by Fourier transform NMR. Proceedings of the National Academy of Sciences, 76(7), 3130-3134.

- CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 20(5), 162-164.

- PubMed Central. (2016). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.

- AbacipharmTech. (n.d.). 2-Amino-5-bromo-3-ethynylpyrazine.

- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Scribd. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.

- IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine - Optional[ATR-IR] - Spectrum.

- JConsort. (n.d.). REVIEW OF SPECTROSCOPIC INVESTIGATION ON FUNDAMENTAL MODES OF DFT STUDIES OF PURE PYRAZINEAMIDE.

- ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

Sources

- 1. jconsortium.com [jconsortium.com]

- 2. reddit.com [reddit.com]

- 3. Real-time solvent exchange studies of the imino and amino protons of yeast phenylalanine transfer RNA by Fourier transform NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. savemyexams.com [savemyexams.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility Profile of 2-Amino-5-bromo-3-(ethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Pyrazine Derivative

As a Senior Application Scientist, I've seen countless promising compounds emerge from discovery, only to face significant hurdles in preclinical development. A thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. This guide addresses a specific, yet representative, challenge: establishing a comprehensive solubility profile for a novel compound, 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS No. 117719-10-5).

Publicly available data on this specific molecule is sparse. Therefore, this document is not a retrospective summary but a prospective experimental blueprint. It is designed to provide you, my fellow scientists, with the strategic thinking and detailed methodologies required to thoroughly characterize this compound's solubility, a critical parameter influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] We will not just outline the steps; we will explore the causality behind each experimental choice, ensuring a robust and self-validating data package.

Foundational Analysis: Predicting Solubility Behavior from Molecular Structure

Before any benchwork commences, a critical analysis of the target molecule's structure provides invaluable clues to its likely behavior.

Structure: this compound

-

Pyrazine Core: The heterocyclic pyrazine ring is aromatic and can participate in π-stacking interactions.

-

Amino Groups: The presence of two amine groups—a primary amine at position 2 and a secondary ethylamine at position 3—immediately signals that this compound will be a weak base.[3] The basicity of amines allows them to be protonated, forming salts that are generally more water-soluble than the free base.[4] Consequently, we can predict that the aqueous solubility of this compound will be highly dependent on pH.[5][6][7]

-

Bromo Substituent: The bromine atom at position 5 increases the molecular weight and introduces a lipophilic element, which may decrease aqueous solubility.[8]

-

Ethyl Group: The ethyl group on the secondary amine also contributes to the molecule's lipophilicity.

Initial Hypothesis: Based on these features, we can hypothesize that this compound will exhibit low intrinsic solubility in neutral water but will become significantly more soluble in acidic conditions due to the protonation of its amine functional groups. Its solubility in organic solvents will likely be moderate, influenced by the polar amine groups and the less polar pyrazine ring and bromo-substituent.

Strategic Workflow for Comprehensive Solubility Profiling